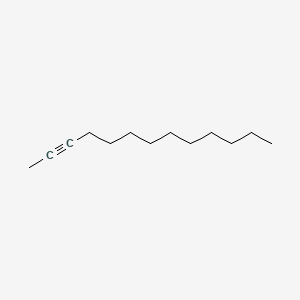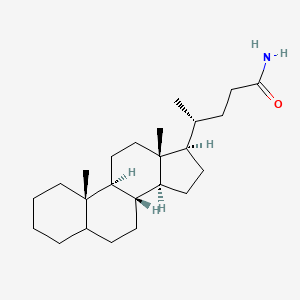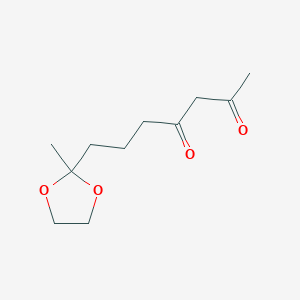
7-(2-Methyl-1,3-dioxolan-2-yl)heptane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2-Methyl-1,3-dioxolan-2-yl)heptane-2,4-dione is an organic compound that features a dioxolane ring, which is a five-membered ring containing two oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Methyl-1,3-dioxolan-2-yl)heptane-2,4-dione typically involves the acetalization of aldehydes and ketalization of ketones with ethylene glycol . This reaction is catalyzed by acids and can be carried out under anhydrous conditions to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale acetalization processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as trifluoroperacetic acid, prepared by the hydrogen peroxide-urea method, is common in these processes .
Analyse Des Réactions Chimiques
Types of Reactions
7-(2-Methyl-1,3-dioxolan-2-yl)heptane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The dioxolane ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminium hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted dioxolane derivatives .
Applications De Recherche Scientifique
Chemistry
In chemistry, 7-(2-Methyl-1,3-dioxolan-2-yl)heptane-2,4-dione is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for carbonyl compounds during multi-step synthesis .
Biology
In biological research, this compound is used to study enzyme-catalyzed reactions involving dioxolane rings. It also serves as a model compound for studying the metabolism of similar structures in living organisms .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties, including antimicrobial and anticancer activities .
Industry
Industrially, this compound is used in the production of polymers and as a solvent in various chemical processes .
Mécanisme D'action
The mechanism of action of 7-(2-Methyl-1,3-dioxolan-2-yl)heptane-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The dioxolane ring can act as a ligand, binding to active sites and modulating the activity of enzymes. This interaction can lead to changes in metabolic pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dioxolane: A simpler compound with a similar ring structure but without the heptane-2,4-dione moiety.
2,2-Dimethyl-1,3-dioxolan-4-ylmethanol: Another dioxolane derivative with different substituents.
Ethyl 2-methyl-1,3-dioxolane-2-acetate: A compound with a similar dioxolane ring but different functional groups.
Uniqueness
7-(2-Methyl-1,3-dioxolan-2-yl)heptane-2,4-dione is unique due to its specific combination of the dioxolane ring and the heptane-2,4-dione moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
34956-71-3 |
|---|---|
Formule moléculaire |
C11H18O4 |
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
7-(2-methyl-1,3-dioxolan-2-yl)heptane-2,4-dione |
InChI |
InChI=1S/C11H18O4/c1-9(12)8-10(13)4-3-5-11(2)14-6-7-15-11/h3-8H2,1-2H3 |
Clé InChI |
FYFXUOJKJDMZJQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC(=O)CCCC1(OCCO1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(Z)-3-phenylprop-2-enyl] 4-nitrobenzoate](/img/structure/B14683591.png)
![Trichloro{[2-(chloromethyl)phenyl]methyl}silane](/img/structure/B14683598.png)
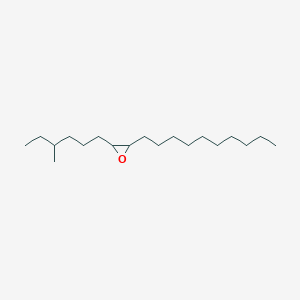
![Phenyl{2-[(propan-2-yl)amino]phenyl}methanone](/img/structure/B14683607.png)
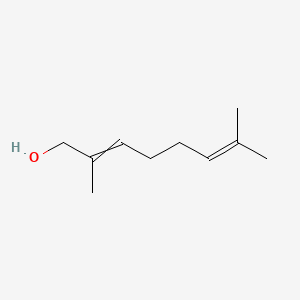
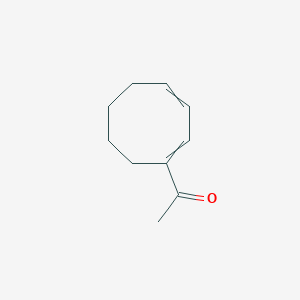
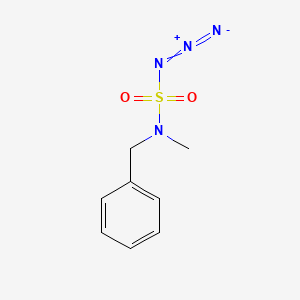
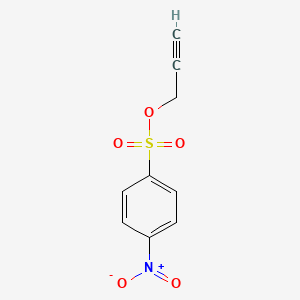
![10-Methyl-2,3,4,4a-tetrahydro-1h-pyrido[2,1-b][1,3]benzothiazol-10-ium bromide](/img/structure/B14683636.png)
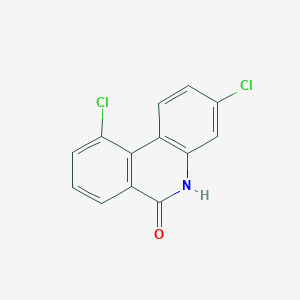
![1,5-Naphthalenedisulfonic acid, 3,3'-[carbonylbis[imino(3-methoxy-4,1-phenylene)azo]]bis-, tetrasodium salt](/img/structure/B14683643.png)
